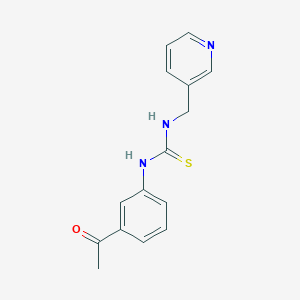
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea, also known as APTU, is a small molecule compound that has been widely studied for its potential applications in scientific research. APTU is a thiourea derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, this compound can induce changes in gene expression that lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has also been shown to exhibit anti-inflammatory and anti-viral activities. It does so by inhibiting the production of pro-inflammatory cytokines and by interfering with the replication of certain viruses. This compound has also been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea is its relatively low cost and ease of synthesis. It is also highly stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several areas of research that could benefit from further study of N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea. One potential area is in the development of new anti-tumor therapies. This compound has shown promising results in preclinical studies, and further research could lead to the development of new drugs that target HDACs and other key enzymes involved in tumor growth. Another area of research is in the treatment of neurodegenerative diseases. This compound's neuroprotective effects make it a promising candidate for the development of new drugs that could slow or halt the progression of diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify new targets for its activity.
Méthodes De Synthèse
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea can be synthesized through a simple one-pot reaction between acetylacetone, pyridine-3-carboxaldehyde, and thiourea. The reaction takes place in a mixture of ethanol and water, and the product can be purified through recrystallization. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed through NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-tumor therapy. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It does so by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-5-2-6-14(8-13)18-15(20)17-10-12-4-3-7-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXJBXKMZFDFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

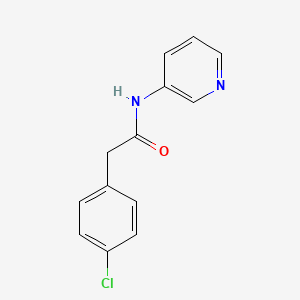
![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
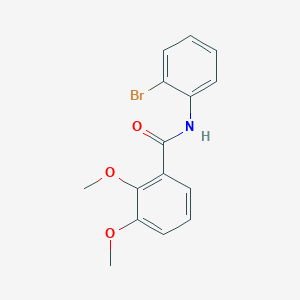
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
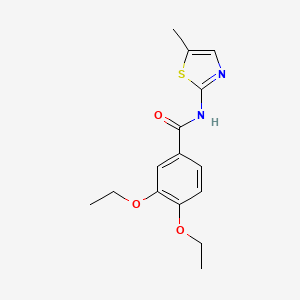
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
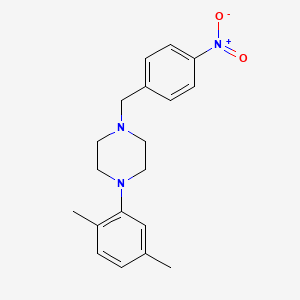
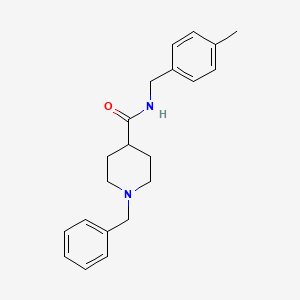
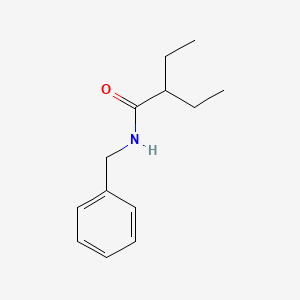
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
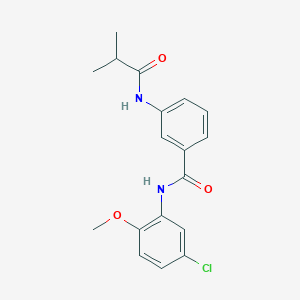
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)